Chiral-Specific Interaction: EC50 of the Final Drug Product RS 33295-198 Confirms the Requirement for Anti-Stereochemistry
The critical importance of the compound's specific anti-stereochemistry is proven by the biological activity of the final drug product it creates, Zosuquidar (RS 33295-198). The anti-(R)-enantiomer of the final drug product demonstrated potent multidrug resistance reversal with an in vitro EC50 of approximately 20 nM [1]. Its corresponding (S)-enantiomer was 'less active', confirming a specific, chirality-dependent interaction with the P-glycoprotein (p170) pump [1]. As CAS 167155-78-4 is the validated intermediate that provides the correct anti-stereochemistry in the subsequent synthesis step [2], its use is non-negotiable for generating the active anti-(R) final product.
| Evidence Dimension | In vitro potency of final drug product (EC50) dictated by intermediate stereochemistry |
|---|---|
| Target Compound Data | Anti-(R)-Zosuquidar (RS 33295-198, synthesized from CAS 167155-78-4): EC50 ~ 20 nM |
| Comparator Or Baseline | Corresponding (S)-enantiomer of Zosuquidar: Less active (no EC50 value reported) |
| Quantified Difference | Profound activity reduction for the (S)-enantiomer; the anti-(R)-enantiomer is the biologically active form. |
| Conditions | In vitro multidrug resistance (MDR) reversal assay using cancer cells overexpressing P-glycoprotein (p170) |
Why This Matters
This proves that the stereochemistry of the intermediate is directly linked to the potency of the final drug, making stereochemically undefined or incorrect intermediates useless for producing active Zosuquidar.
- [1] Pfister, J. R., et al. (1995). Methanodibenzosuberylpiperazines as potent multidrug resistance reversal agents. *Bioorganic & Medicinal Chemistry Letters*, 5(21), 2473-2476. View Source
- [2] Barnett, C. J., et al. (2004). Stereochemistry of C-6 Nucleophilic Displacements on 1,1-Difluorocyclopropyldibenzosuberanyl Substrates. An Improved Synthesis of Multidrug Resistance Modulator LY335979 Trihydrochloride. *The Journal of Organic Chemistry*, 69(22), 7653-7660. View Source
